3-氨基-2,6-二氯苯甲腈

描述

3-Amino-2,6-dichlorobenzonitrile is a chemical compound that is part of the broader class of aminonitriles. Aminonitriles are important intermediates in organic synthesis due to their versatility in forming a wide range of other chemical compounds, including amino acids, heterocycles, and pharmaceuticals.

Synthesis Analysis

The synthesis of aminonitriles, such as 3-Amino-2,6-dichlorobenzonitrile, can be achieved through various methods. One novel approach is described in the first paper, where an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide (Me3SiCN) is used to produce quaternary α-aminonitriles . This method represents a novel approach to synthesizing aminonitrile derivatives, which could potentially be applied to the synthesis of 3-Amino-2,6-dichlorobenzonitrile.

Another efficient and environmentally friendly method for synthesizing α-aminonitriles is presented in the second paper. It involves a three-component condensation of aldehyde, amine, and TMSCN in the presence of a catalytic amount of indium(III) iodide in water . This reaction proceeds smoothly at room temperature and provides a green chemistry approach to the synthesis of α-aminonitriles, which could be relevant for the synthesis of 3-Amino-2,6-dichlorobenzonitrile.

Molecular Structure Analysis

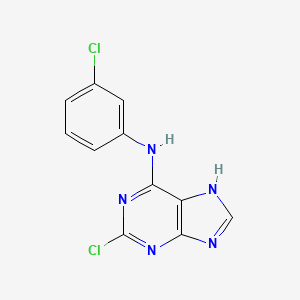

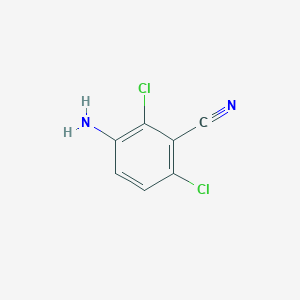

The molecular structure of 3-Amino-2,6-dichlorobenzonitrile would consist of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position. The presence of both electron-withdrawing nitrile and electron-donating amino groups would influence the reactivity and electronic properties of the molecule.

Chemical Reactions Analysis

The third paper provides insight into the reactivity of nitriles, specifically focusing on reactions of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile (ADAN) with amines . The study shows that these compounds can react with mercaptides and alkoxides to yield various substituted acrylonitriles and oxazole derivatives. The reactions with bifunctional amines lead to cyclization products such as imidazolidine and thiazolidine derivatives. These findings suggest that 3-Amino-2,6-dichlorobenzonitrile could also undergo similar reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Amino-2,6-dichlorobenzonitrile, we can infer that the compound would exhibit properties typical of chlorinated aromatic amines and nitriles. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amino group, and reactivity towards nucleophiles and electrophiles due to the nitrile group.

科学研究应用

纤维素合成抑制

3-氨基-2,6-二氯苯甲腈,2,6-二氯苯甲腈 (DCB) 的衍生物,据报道可抑制纤维素合成。DCB 最早于 30 多年前被发现是一种纤维素合成抑制剂,自那以后已用于多项研究中,以了解植物中纤维素合成的机制 (Debolt、Gutierrez、Ehrhardt 和 Somerville,2007)。

动物体内的代谢

在动物体内,与 3-氨基-2,6-二氯苯甲腈密切相关的 2,6-二氯苯甲腈的代谢已被研究,结果表明尿液中葡萄糖醛酸和醚硫酸盐的排泄量增加,表明发生了巯基乙酸形成 (Wit 和 van Genderen,1966)。

对细胞分裂的影响

2,6-二氯苯甲腈对洋葱根分生组织细胞分裂的影响表明它会干扰细胞板的形成,可能是通过改变高尔基体的功能 (González-Reyes、Navas 和 García-Herdugo,1986)。

环境降解

对除草剂二氯苯腈(2,6-二氯苯甲腈的除草剂形式)的降解和矿化的研究表明,某些细菌菌株(如 Aminobacter spp.)可以降解除草剂及其代谢物,表明它们在受污染环境的生物修复中具有潜在作用 (Sørensen、Holtze、Simonsen 和 Aamand,2006)。

分子结构和分析

专注于 2,6-二氯苯甲腈的代谢物 2,6-二氯苯甲酰胺的分子结构和光谱的研究,提供了对其物理化学性质的见解,这对于了解其在各种应用中的行为至关重要 (Tao、Han、Li、Han 和 Liu,2016)。

在除草剂研究中的应用

对在农业环境中重复多年施用除草剂(包括 2,6-二氯苯甲腈)的研究,例如红树莓种植,提供了对其对作物产量和杂草控制的影响的信息 (Welker 和 Smith,1972)。

生物强化潜力

配制的 2,6-二氯苯甲酰胺 (BAM) 降解 Aminobacter sp. MSH1 用于修复受污染的土壤、沙子和水资源,突出了生物修复在环境管理中的实际应用 (Schultz-Jensen、Aamand 和 Sørensen,2016)。

安全和危害

The safety data sheet for a similar compound, 4-Amino-3,5-dichlorobenzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

作用机制

Target of Action

The primary target of 3-Amino-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the synthesis of cellulose, a crucial component of plant cell walls .

Mode of Action

3-Amino-2,6-dichlorobenzonitrile acts by inhibiting cellulose synthesis . It disrupts the normal formation of cellulose, leading to the production of cell walls that rely on minimal amounts of cellulose and instead use Ca2±bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal development of plant cell walls, affecting both monocot and dicot species . The downstream effects of this disruption can lead to the death of young seedlings .

Pharmacokinetics

It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These factors suggest that the compound’s stability and bioavailability may be influenced by light, moisture, and temperature.

Result of Action

The primary result of 3-Amino-2,6-dichlorobenzonitrile’s action is the death of young plant seedlings . By inhibiting cellulose synthesis, the compound disrupts the normal development of plant cell walls, which can lead to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,6-dichlorobenzonitrile. For instance, the compound’s stability can be affected by exposure to light, hence the recommendation to store it in a dark place . Additionally, moisture can affect the compound’s stability, which is why it’s recommended to store it in dry conditions . Temperature can also influence the compound’s stability and efficacy .

生化分析

Biochemical Properties

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in ammoxidation reactions.

Cellular Effects

Related compounds such as 2,6-dichlorobenzonitrile have been shown to inhibit extracellular adhesive production in marine diatoms, resulting in a loss of motility and a lack of permanent adhesion . It is possible that 3-Amino-2,6-dichlorobenzonitrile may have similar effects on cell function.

Molecular Mechanism

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may exert its effects at the molecular level through interactions with enzymes involved in ammoxidation reactions.

Temporal Effects in Laboratory Settings

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may have toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with enzymes or cofactors involved in ammoxidation reactions.

Transport and Distribution

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known that the compound can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride , suggesting that it may be directed to specific compartments or organelles.

属性

IUPAC Name |

3-amino-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFHQUYMVSYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)